molecular formula C9H8ClNO3 B13149236 4-Chloro-3-nitrophenylpropanal

4-Chloro-3-nitrophenylpropanal

Cat. No.: B13149236
M. Wt: 213.62 g/mol
InChI Key: JWBLLZZWZQCTGW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenylpropanal is an organic compound characterized by the presence of a chloro group, a nitro group, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrophenylpropanal typically involves the nitration of 4-chlorobenzaldehyde followed by a series of reactions to introduce the propanal group. One common method involves the following steps:

    Nitration: 4-Chlorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Formylation: The amino group is then converted to an aldehyde group through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrophenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Chloro-3-nitrobenzoic acid.

    Reduction: 4-Chloro-3-aminophenylpropanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitrophenylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrophenylpropanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrophenol: Similar structure but lacks the propanal group.

    4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the propanal group.

    4-Chloro-3-aminophenylpropanal: Similar structure but with an amino group instead of a nitro group.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

3-(4-chloro-3-nitrophenyl)propanal

InChI

InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-6H,1-2H2

InChI Key

JWBLLZZWZQCTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC=O)[N+](=O)[O-])Cl

Origin of Product

United States

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